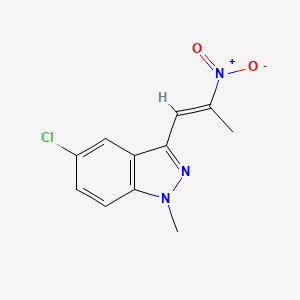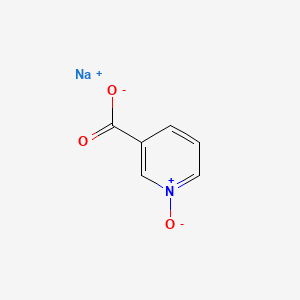
Nicotinic acid oxide sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-oxidopyridin-1-ium-3-carboxylate is a chemical compound with the molecular formula C6H4NNaO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring with an oxidized nitrogen atom and a carboxylate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-oxidopyridin-1-ium-3-carboxylate typically involves the oxidation of pyridine derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with sodium hypochlorite under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of sodium 1-oxidopyridin-1-ium-3-carboxylate may involve large-scale oxidation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Sodium 1-oxidopyridin-1-ium-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to its corresponding pyridine derivative.
Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: Pyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Sodium 1-oxidopyridin-1-ium-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of sodium 1-oxidopyridin-1-ium-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can increase the cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This mechanism underlies its antimicrobial properties. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting various biochemical pathways.
類似化合物との比較
Sodium 1-oxidopyridin-1-ium-3-carboxylate can be compared with other similar compounds, such as:
Pyrithione sodium: Known for its antifungal and antibacterial properties.
2-oxidopyridin-1-ium-3-carboxylate: Shares a similar structure but differs in its specific applications and reactivity.
Bis(2-oxidopyridin-1-ium-3-carboxylato-κ2O,O’)-(phenantroline-κN,N’) manganese(II): A complex with unique crystallographic properties and potential biological activities.
These comparisons highlight the unique structural features and diverse applications of sodium 1-oxidopyridin-1-ium-3-carboxylate in various scientific fields.
特性
CAS番号 |
40950-89-8 |
|---|---|
分子式 |
C6H4NNaO3 |
分子量 |
161.09 g/mol |
IUPAC名 |
sodium;1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C6H5NO3.Na/c8-6(9)5-2-1-3-7(10)4-5;/h1-4H,(H,8,9);/q;+1/p-1 |
InChIキー |
LXFVSEQNECEJQB-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


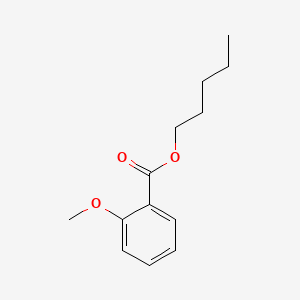
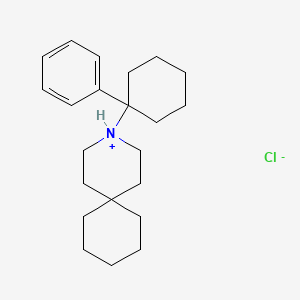
![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)
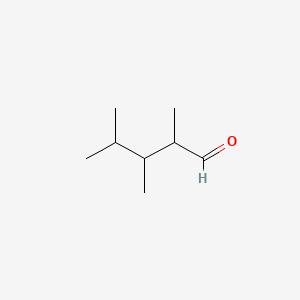

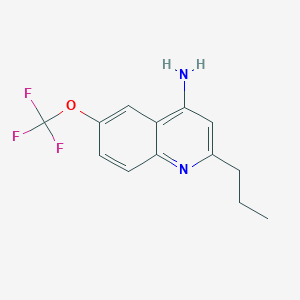
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
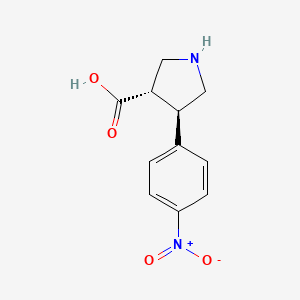
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
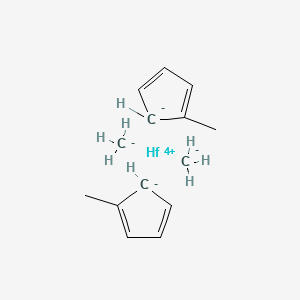
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
